Ethyl 3-oxo-4-morpholineacetate
Description
Ethyl 3-oxo-4-morpholineacetate is a morpholine-derived compound characterized by a morpholine ring substituted with an oxo group at position 3 and an ethyl ester moiety. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatility as intermediates and bioactive agents. The compound’s structure combines the rigidity of the morpholine ring with the reactivity of the ester and ketone groups, making it a valuable scaffold for further functionalization.
Properties
CAS No. |
934172-11-9 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 2-(3-oxomorpholin-4-yl)acetate |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(11)5-9-3-4-12-6-7(9)10/h2-6H2,1H3 |
InChI Key |
YFCJEYXVJBRIEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-4-morpholineacetate typically involves the reaction of ethyl acetate with 3-oxomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like methanol. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-4-morpholineacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
Scientific Research Applications
Ethyl 3-oxo-4-morpholineacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
Ethyl 3-oxo-4-morpholineacetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic differences between Ethyl 3-oxo-4-morpholineacetate and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Method | Application/Activity | Reference |
|---|---|---|---|---|---|---|
| This compound | C₉H₁₃NO₄ | 199.20 | Morpholine ring, oxo, ethyl ester | Likely esterification of morpholine precursors | Pharmaceutical intermediate (inferred) | |
| (R)-2-Methyl-1-(3-oxo-3-...) (EP 4,374,877 A2) | C₂₃H₁₈F₆N₄O₃ | 500.40 | Trifluoromethyl, pyridinyl, amide | Multi-step synthesis (patented) | Antiviral/anticancer (patented) | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | C₁₁H₁₂FNO₃ | 237.22 | Fluoro, methylphenyl, oxoacetate | Amidation/esterification | Pharmaceutical intermediate | |
| Ethyl (3-oxopropylthio)acetate (Letosteine) | C₉H₁₄O₃S | 202.27 | Propylthio, oxo | Thioesterification | Mucolytic agent | |
| Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate | C₈H₉N₃O₄S | 243.24 | Thiazole, formylamino | Condensation reactions | Antimicrobial (inferred) |
Key Observations
Morpholine vs. The trifluoromethyl-substituted pyridinyl compound () exhibits higher molecular weight (500.40 vs. 199.20) and lipophilicity, likely improving target binding but reducing aqueous solubility .
Functional Group Impact: The ethyl ester in this compound allows for hydrolytic activation, a feature shared with Letosteine (), which is designed for controlled drug release .
Synthetic Complexity :
- This compound’s synthesis is inferred to involve straightforward esterification, whereas patented compounds (e.g., ) require multi-step processes with specialized reagents like HATU and LiOH () .
- Thiazole derivatives () necessitate condensation reactions, which may introduce regioselectivity challenges absent in morpholine-based syntheses .
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